

Synonyms and alternative names for Anthragallol in scientific literature.

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Compound of Interest

Compound Name: Anthragallol

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An In-depth Technical Guide to **Anthragallol** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Anthragallol**, a trihydroxyanthraquinone of interest to researchers in various scientific fields, including pharmacology and drug development. This document covers its nomenclature, physicochemical properties, key experimental protocols, and its role in cellular signaling pathways.

Synonyms and Alternative Names

Anthragallol is known by a variety of names in scientific literature and commercial databases. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Category	Name/Identifier
Systematic Name	1,2,3-Trihydroxy-9,10-anthracenedione[1]
Common Synonyms	1,2,3-Trihydroxyanthraquinone[1][2][3], Anthragallic acid[2]
CAS Registry Number	602-64-2[1]
Dye and Pigment Names	Alizarine Brown HD, Alizarine Brown R, Anthracene Brown, Anthracene Brown FD, Anthracene Brown FF, Anthracene Brown G, Anthracene Brown N, Anthracene Brown S, Anthracene Brown WH, Anthracene Brown WL, Anthracene Printing Brown, Antracromo Brown D, Chrome Fast Brown FC, C.I. 58200, C.I. Mordant Brown 42, Mitsui Anthracene Brown[1]
Other Identifiers	UNII: 845J3299E1, NSC 31754[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **Anthragallol**.

Property	Value
Molecular Formula	C ₁₄ H ₈ O ₅ [1]
Molecular Weight	256.21 g/mol [1][2]
Melting Point	312-313 °C[1]
Boiling Point	452.7 °C at 760 mmHg[1]
Appearance	Brown powder/crystals[1]
Solubility	Soluble in alcohol, ether, and glacial acetic acid; slightly soluble in water and chloroform[1]
Sublimation Point	290 °C[1]

Experimental Protocols

This section details methodologies for key experiments related to the synthesis and biological evaluation of **Anthragallol**.

Synthesis of Anthragallol

Two primary methods for the synthesis of **Anthragallol** are documented in the literature.

1. From Gallic Acid and Benzoic Acid:

This method involves the condensation of gallic acid and benzoic acid in the presence of a strong acid catalyst.

- Materials: Gallic acid, Benzoic acid, Concentrated sulfuric acid.
- Procedure:
 - Combine equimolar amounts of gallic acid and benzoic acid in a round-bottom flask.
 - Slowly add an excess of concentrated sulfuric acid while cooling the flask in an ice bath.
 - Once the addition is complete, heat the reaction mixture to 125 °C.
 - Maintain the temperature and stir the mixture for several hours until the reaction is complete (monitored by TLC).
 - Carefully pour the cooled reaction mixture over crushed ice to precipitate the crude product.
 - Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure **Anthragallol**.

2. From Phthalic Anhydride and Pyrogallol:

This is another established method for synthesizing **Anthragallol**.

- Materials: Phthalic anhydride, Pyrogallol, Concentrated sulfuric acid.
- Procedure:
 - In a round-bottom flask, mix phthalic anhydride and pyrogallol.
 - Carefully add concentrated sulfuric acid to the mixture.
 - Heat the reaction mixture to 160 °C and maintain this temperature with stirring for several hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the mixture into a large volume of cold water to precipitate the product.
 - Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry.
 - Purify the crude **Anthragallol** by recrystallization.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This protocol is a general guideline and should be optimized for specific cell lines.

- Materials: 96-well plates, cell culture medium, **Anthragallol** stock solution (dissolved in a suitable solvent like DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - Prepare serial dilutions of **Anthragallol** in a cell culture medium from the stock solution.

- Remove the old medium from the wells and add the medium containing different concentrations of **Anthragallol**. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[2\]](#)
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of **Anthragallol** relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Enzyme Inhibition: Xanthine Oxidase Assay

Anthragallol has been reported to be an inhibitor of xanthine oxidase. The following is a general protocol for assessing this inhibitory activity.

- Materials: Xanthine oxidase, Xanthine solution (substrate), Phosphate buffer (pH 7.5), **Anthragallol** solutions of varying concentrations, Spectrophotometer.
- Procedure:
 - Prepare a reaction mixture containing phosphate buffer and the xanthine solution in a cuvette.
 - Add the **Anthragallol** solution at the desired concentration to the reaction mixture. A control reaction should be prepared without the inhibitor.
 - Initiate the reaction by adding the xanthine oxidase enzyme solution.

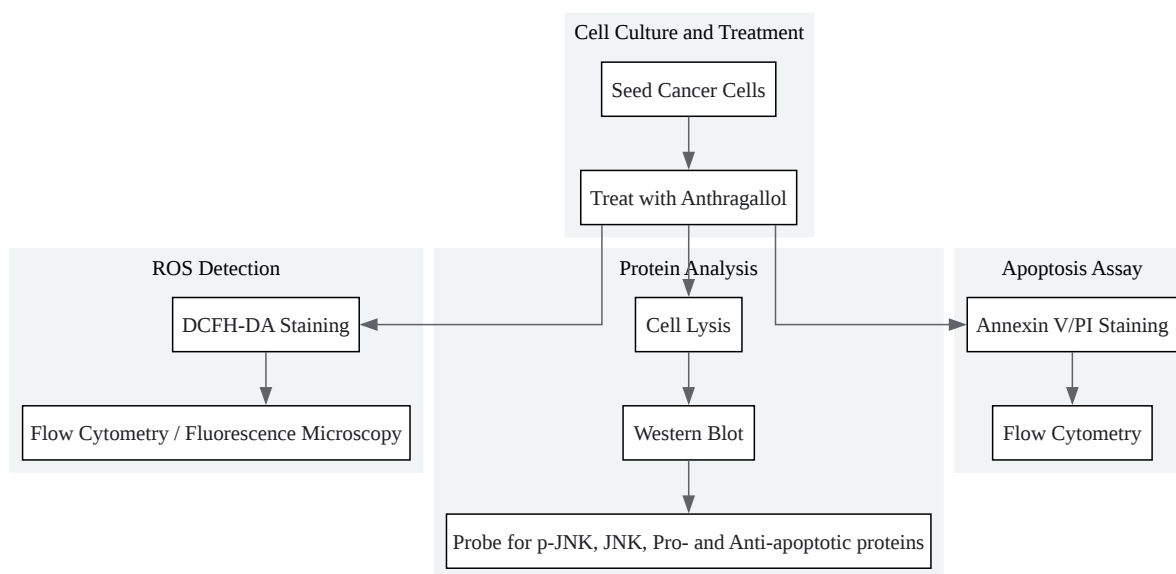
- Immediately monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.[4]
- The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
- The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of **Anthragallol** to the rate of the control reaction.
- The IC₅₀ value can be determined by testing a range of **Anthragallol** concentrations.

Signaling Pathway Analysis

Antraquinones, the class of compounds to which **Anthragallol** belongs, are known to exert their biological effects, particularly their anticancer activities, through the modulation of various cellular signaling pathways. A prominent mechanism involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6]

Workflow for Investigating Anthragallol's Effect on the ROS/JNK Pathway

The following diagram illustrates a typical experimental workflow to investigate the role of **Anthragallol** in the ROS/JNK signaling pathway.

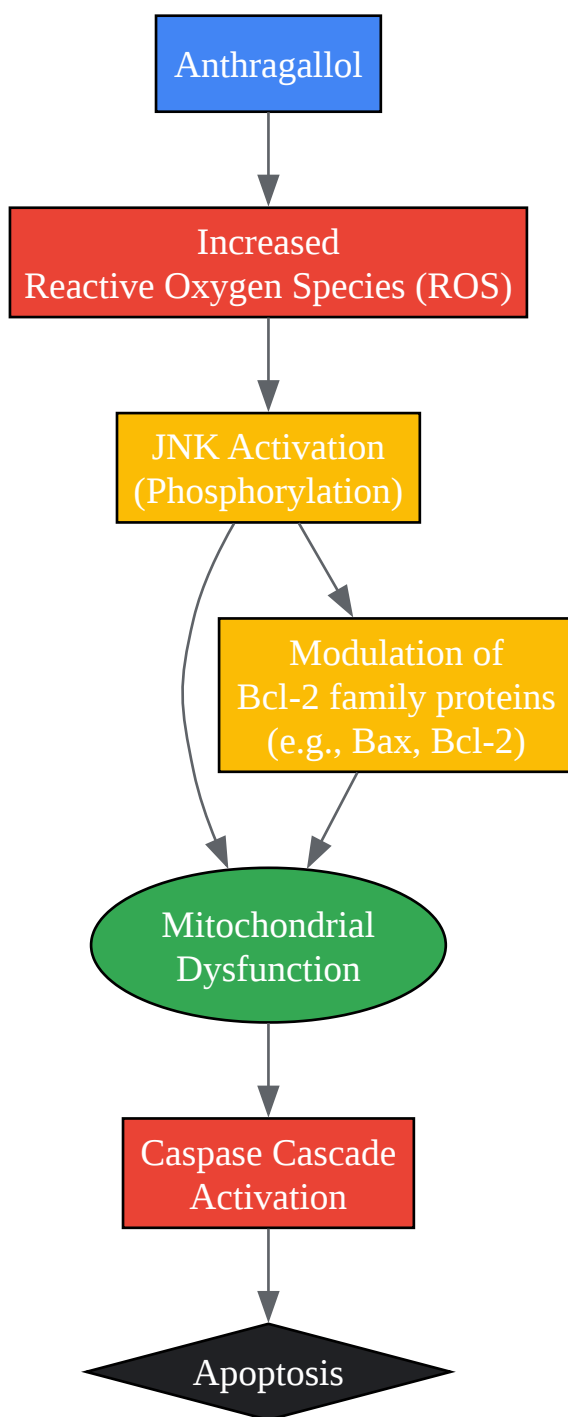


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Caption: Experimental workflow for studying **Anthragallol**'s effects.

Proposed Signaling Pathway of Anthragallol-Induced Apoptosis

Based on the known mechanisms of related anthraquinones, the following signaling pathway is proposed for **Anthragallol**-induced apoptosis in cancer cells.



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Caption: Proposed ROS/JNK-mediated apoptosis by **Anthragallol**.

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